Cas no 941240-43-3 (4-4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl-N,N-dimethylbenzene-1-sulfonamide)

4-4-Cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl-N,N-dimethylbenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a cyano-substituted oxazole core and a phenylpiperazine moiety. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. Its structural complexity, combining sulfonamide, oxazole, and piperazine functionalities, allows for versatile modifications, enhancing binding affinity and selectivity. The presence of electron-withdrawing and donating groups contributes to its stability and reactivity, making it suitable for further synthetic applications. This compound is primarily of interest in medicinal chemistry for its potential role in designing novel therapeutic agents.
4-4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl-N,N-dimethylbenzene-1-sulfonamide structure
941240-43-3 structure
Product Name:4-4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl-N,N-dimethylbenzene-1-sulfonamide
CAS No:941240-43-3
MF:C22H23N5O3S
MW:437.514723062515
CID:5429985
Update Time:2025-10-28

4-4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl-N,N-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
    • 4-4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl-N,N-dimethylbenzene-1-sulfonamide
    • Inchi: 1S/C22H23N5O3S/c1-25(2)31(28,29)19-10-8-17(9-11-19)21-24-20(16-23)22(30-21)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3
    • InChI Key: AXKOVDGSYMLKTL-UHFFFAOYSA-N
    • SMILES: C1(S(N(C)C)(=O)=O)=CC=C(C2=NC(C#N)=C(N3CCN(C4=CC=CC=C4)CC3)O2)C=C1

4-4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl-N,N-dimethylbenzene-1-sulfonamide Pricemore >>

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Additional information on 4-4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl-N,N-dimethylbenzene-1-sulfonamide

4-Cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl-N,N-dimethylbenzene-1-sulfonamide: A Comprehensive Overview

The compound with CAS No. 941240-43-3, known as 4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl-N,N-dimethylbenzene-1-sulfonamide, has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound is a complex molecule that integrates several functional groups, including a cyano group, a piperazine ring, an oxazole ring, and a sulfonamide group, which collectively contribute to its diverse chemical properties.

Recent studies have highlighted the importance of such multi-functional compounds in drug discovery, particularly in the development of novel therapeutic agents for various diseases. The cyano group in the molecule is known to enhance the stability and bioavailability of the compound, while the piperazine ring provides a rigid structure that can interact with biological targets such as enzymes and receptors. The oxazole ring, on the other hand, is a heterocyclic group that is often associated with anti-inflammatory and antioxidant activities.

The sulfonamide group is another critical component of this compound, as it is commonly used in pharmaceuticals to improve solubility and enhance the binding affinity of drugs to their targets. Recent research has demonstrated that sulfonamides can also act as inhibitors of certain kinases, making them valuable in the treatment of cancer and other diseases characterized by abnormal kinase activity.

One of the most promising aspects of this compound is its potential as a small-molecule inhibitor of specific protein kinases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in various pathological conditions, including cancer, inflammation, and neurodegenerative diseases. By targeting these kinases, this compound could potentially offer a novel therapeutic approach for treating these conditions.

In addition to its pharmacological potential, this compound has also been studied for its ability to modulate ion channels. Ion channels are membrane proteins that regulate the flow of ions across cell membranes, and their dysfunction can lead to various diseases such as epilepsy, cardiovascular disorders, and pain syndromes. The ability of this compound to interact with ion channels suggests its potential use in developing drugs for these conditions.

The synthesis of this compound involves a series of multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have reported several methods for synthesizing this compound, including the use of coupling agents to facilitate the formation of the sulfonamide bond and various protecting strategies to maintain the integrity of sensitive functional groups during the reaction sequence.

One recent advancement in the synthesis of this compound involves the use of microwave-assisted organic synthesis (MAOS), which has been shown to significantly reduce reaction times while maintaining product quality. This method not only enhances the efficiency of synthesis but also aligns with green chemistry principles by minimizing waste generation and energy consumption.

The pharmacokinetic properties of this compound have also been extensively studied. Research indicates that it exhibits favorable absorption profiles in preclinical models, suggesting its potential for oral administration. Furthermore, studies on its metabolism reveal that it undergoes minimal hepatic first-pass metabolism, which could contribute to its prolonged half-life and sustained therapeutic effects.

In terms of toxicity profiles, preliminary studies suggest that this compound demonstrates low toxicity at therapeutic concentrations. However, further investigations are required to fully characterize its safety profile and determine any potential off-target effects or adverse reactions.

Another area of interest lies in the exploration of this compound's ability to penetrate biological barriers such as the blood-brain barrier (BBB). Given its structural features, including a relatively low molecular weight and favorable lipophilicity profile, it holds promise for achieving adequate brain penetration, which is essential for treating central nervous system disorders.

Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on optimizing this compound's bioavailability through various formulation strategies. These include encapsulation within lipid nanoparticles or polymeric micelles to enhance stability and targeted delivery to specific tissues or organs.

In conclusion, 4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2

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